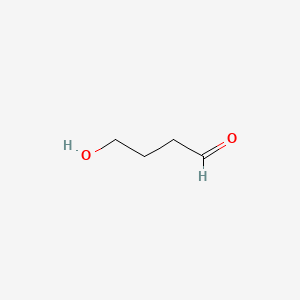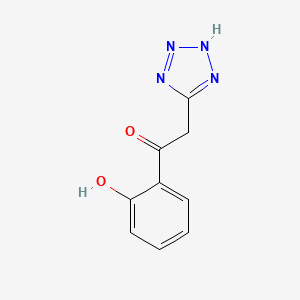
1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone
Übersicht
Beschreibung
“1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone” is a compound that contains a phenol group (2-hydroxyphenyl), a ketone group (ethanone), and a tetrazole group (2H-tetrazol-5-yl).
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through condensation reactions, where a molecule of water is eliminated.Molecular Structure Analysis
The molecule likely has a planar structure due to the conjugation of the phenol, ketone, and tetrazole groups. This could give the compound interesting optical properties.Chemical Reactions Analysis
The phenol group can undergo reactions typical of alcohols, such as esterification. The ketone group can undergo reactions such as nucleophilic addition. The tetrazole group can act as a weak acid.Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature. Its solubility would depend on the specific arrangement of the functional groups.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
- Antimicrobial Activity : Compounds derived from 1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone demonstrate significant antimicrobial properties. For instance, novel 1-(2-hydroxy-4-propoxy-3-propylphenyl)ethanones bearing thiotetrazole pharmacophores showed good antimicrobial activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans (Dişli et al., 2021).
- Anticandidal Activity : Derivatives of this compound have been found to be potent anticandidal agents with weak cytotoxicities, indicating their potential in treating candidiasis (Kaplancıklı et al., 2014).
Cholinesterase Inhibitor Applications
- Anticholinesterase Activity : Derivatives of 1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone, specifically 1-(substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone compounds, have shown to inhibit acetylcholinesterase, which is significant in the context of diseases like Alzheimer's (Mohsen et al., 2014).
Synthesis and Characterization Applications
- Synthesis of Tetrazolylalkanols : The reduction of similar compounds has led to the synthesis of tetrazolylalkanols, which have potential applications in organic chemistry and pharmaceutical research (Krylov et al., 2014).
- Chemical Characterization : Extensive experimental and theoretical studies have been conducted on these compounds, including the prediction of vibrational and NMR spectra through quantum chemical calculations, further illustrating their significance in research and chemical analysis (Dişli et al., 2021).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards of this compound. However, as with all chemicals, it should be handled with care.
Zukünftige Richtungen
Future research could focus on synthesizing this compound and studying its properties and potential applications.
Eigenschaften
IUPAC Name |
1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)8(15)5-9-10-12-13-11-9/h1-4,14H,5H2,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISCKGVWGVRJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=NNN=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358572 | |
| Record name | 1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone | |
CAS RN |
60723-60-6 | |
| Record name | 1-(2-hydroxyphenyl)-2-(2H-tetrazol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



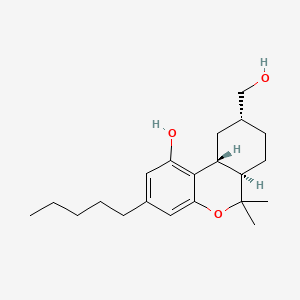
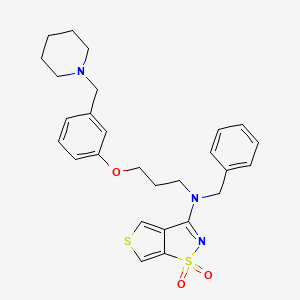
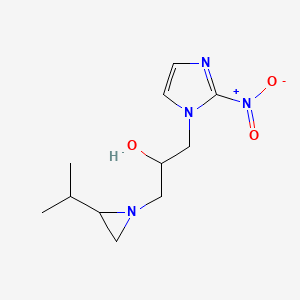
![[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate](/img/structure/B1207754.png)
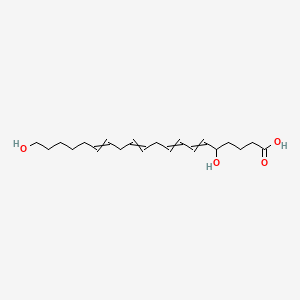
![n-(2,6-Dimethylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B1207757.png)
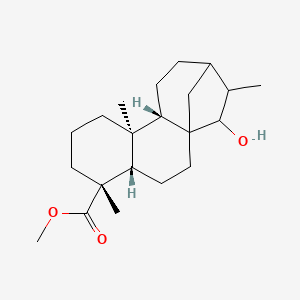
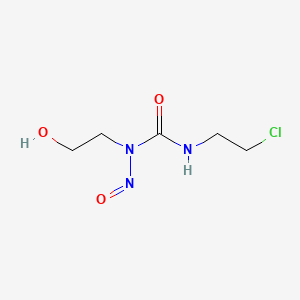
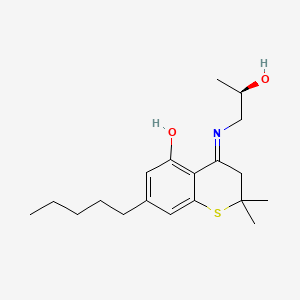
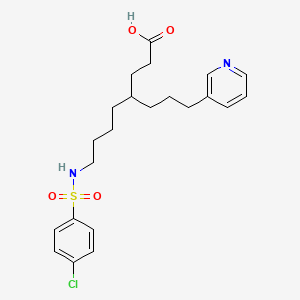
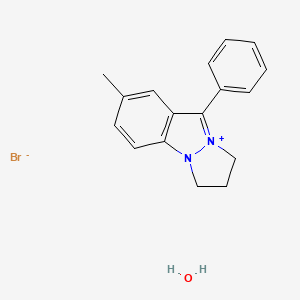
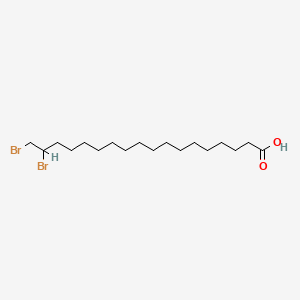
![1,3-Propanedione, 1-[4-(1-methylethyl)phenyl]-3-phenyl-](/img/structure/B1207770.png)
